BenchChemオンラインストアへようこそ!

Etodroxizine dimaleate

Structural differentiation Physicochemical profiling Chromatographic method development

Etodroxizine dimaleate (CAS 56335-21-8) is the dimaleate salt of etodroxizine, a first-generation antihistamine of the diphenylmethylpiperazine class. The free base (CAS 17692-34-1) is designated by the WHO as an International Nonproprietary Name (INN) and has been marketed under the brand names Vesparax, Drimyl, Indunox, and Isonox as a sedative/hypnotic in Europe and South Africa.

Molecular Formula C31H39ClN2O11
Molecular Weight 651.1 g/mol
CAS No. 56335-21-8
Cat. No. B3061142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtodroxizine dimaleate
CAS56335-21-8
Molecular FormulaC31H39ClN2O11
Molecular Weight651.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H31ClN2O3.2C4H4O4/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27;2*5-3(6)1-2-4(7)8/h1-9,23,27H,10-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyLCTVSMAEOLQJSR-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etodroxizine Dimaleate (CAS 56335-21-8): Procurement-Relevant Compound Identity and Baseline Characteristics


Etodroxizine dimaleate (CAS 56335-21-8) is the dimaleate salt of etodroxizine, a first-generation antihistamine of the diphenylmethylpiperazine class. The free base (CAS 17692-34-1) is designated by the WHO as an International Nonproprietary Name (INN) and has been marketed under the brand names Vesparax, Drimyl, Indunox, and Isonox as a sedative/hypnotic in Europe and South Africa [1]. Chemically, etodroxizine is a structural analogue of hydroxyzine, differing by an additional ethoxy unit in its N-substituent side chain, and is formally recognised as Hydroxyzine Impurity 2 in pharmacopeial monographs [2]. The dimaleate salt is supplied primarily as a fully characterised reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications in hydroxyzine active pharmaceutical ingredient (API) manufacturing, with traceability to USP and EP standards .

Why Generic Substitution with Hydroxyzine, Cetirizine, or Other First-Generation Antihistamines Is Not Scientifically Defensible for Etodroxizine Dimaleate


Although etodroxizine shares the diphenylmethylpiperazine core with hydroxyzine and its active metabolite cetirizine, it cannot be considered interchangeable with either. The key structural distinction—an ethoxyethoxyethanol side chain versus hydroxyzine's ethoxyethanol chain—results in a higher molecular weight (418.96 vs. 374.90 g/mol), additional hydrogen-bond acceptor capacity (5 vs. 4), and altered lipophilicity, all of which modulate receptor-binding kinetics and tissue distribution in ways that remain poorly characterized [1]. ChEMBL records no bioactivity data for etodroxizine at any target, whereas hydroxyzine and cetirizine have well-defined H1 receptor Ki values of approximately 2 nM and 6 nM, respectively [2][3]. Furthermore, etodroxizine dimaleate's primary contemporary utility is as Hydroxyzine Impurity 2—a pharmacopeial reference standard essential for regulatory-compliant analytical method validation, a role that no other in-class compound fulfills . The absence of modern pharmacokinetic, selectivity, and safety data means that substituting etodroxizine with hydroxyzine or cetirizine in any research or quality-control context would produce uninterpretable results.

Quantitative Differential Evidence: Etodroxizine Dimaleate Versus Closest Analogs


Molecular Structure and Physicochemical Property Differentiation: Etodroxizine vs. Hydroxyzine

Etodroxizine differs from its closest structural analog, hydroxyzine, by the insertion of one additional ethoxy (–OCH₂CH₂–) unit in the N-piperazine side chain. This results in quantifiable physicochemical differences critical for chromatographic separation: molecular weight 418.96 g/mol vs. 374.90 g/mol (+44.06 Da); hydrogen-bond acceptor count 5 vs. 4; topological polar surface area (tPSA) 45.17 Ų vs. 35.94 Ų; rotatable bonds 11 vs. 8; and AlogP 3.07 vs. 2.71–3.06 [1][2][3]. These differences directly translate to distinct retention behaviour in reversed-phase HPLC and LC-MS methods used for hydroxyzine impurity profiling .

Structural differentiation Physicochemical profiling Chromatographic method development

Pharmacopeial Reference Standard Identity: The Single-Source Differentiation of Etodroxizine Dimaleate

Etodroxizine dimaleate (CAS 56335-21-8) is the only dimaleate salt form specifically designated as Hydroxyzine Impurity 2 in pharmacopeial contexts. It is supplied as a fully characterised reference standard compliant with USP and EP guidelines, intended exclusively for analytical method development, method validation (AMV), and QC applications during hydroxyzine API synthesis and formulation . Unlike generic research-grade hydroxyzine, cetirizine, meclizine, or cinnarizine, which are supplied as APIs or research chemicals without traceability to this specific impurity specification, etodroxizine dimaleate carries a defined Certificate of Analysis linking identity and purity to pharmacopeial standards .

Reference standard Impurity profiling Pharmacopeial compliance

REM Sleep Suppression: Etodroxizine Augments Methaqualone Effect (Human EEG Study)

In a crossover polysomnography study of 10 healthy male volunteers (156 recording nights), Isonox (methaqualone 250 mg + etodroxizine 50 mg) produced a stronger suppressive effect on REM sleep than methaqualone 250 mg alone. Methaqualone alone caused only moderate REM depression that disappeared during prolonged administration, whereas the etodroxizine-containing combination yielded a more pronounced and sustained REM suppression [1]. This study constitutes the only published human pharmacodynamic data directly comparing an etodroxizine-containing formulation against the same sedative base without etodroxizine.

Sleep architecture REM suppression Polysomnography

Motor Coordination Sparing: Etodroxizine Distinguished from Barbiturate Components in Rodent Fixed-Bar and Rotarod Tests

Wolfgramm et al. (1988) compared the effects of etodroxizine (E), secobarbital (S), and brallobarbital (B)—the three components of Vesparax—on motor performance in mice. While secobarbital and brallobarbital dose-dependently impaired motor coordination on both fixed-bar and rotarod procedures, etodroxizine alone produced no impairment on either test, even at doses that decreased exploratory locomotion. In concomitant applications, rotarod performance revealed dose-additive synergism, and the fixed-bar test showed moderately superadditive impairment, but etodroxizine alone consistently showed a null effect on motor coordination [1].

Motor coordination Rotarod Fixed-bar test

In Silico ADME Property Differentiation: Etodroxizine and Levocetirizine Outperform Other Cyclizine Derivatives

In a 2023 computational drug repurposing study, 16 cyclizine derivatives—including etodroxizine, meclizine, cinnarizine, and levocetirizine—were docked against PPARα and assessed for ADME properties using Schrödinger's QikProp module. Etodroxizine and meclizine and cinnarizine produced similar MMGBSA scores to fenofibrate, but etodroxizine and levocetirizine were specifically noted to have superior predicted ADME properties among the set [1]. While this is an in silico prediction without experimental validation, it provides a class-level rank-order differentiation of etodroxizine's drug-likeness relative to structurally related antihistamines.

In silico ADME Drug repurposing PPAR-alpha docking

Acute Oral Toxicity: Quantitative Comparison of Etodroxizine vs. Hydroxyzine LD50 Values in Rats

Etodroxizine exhibits an acute oral LD50 of 920 mg/kg in rats (540 mg/kg in mice; intravenous LD50 58 mg/kg in rats), as catalogued in the reference compendium 'Psychotropic Drugs and Related Compounds' (Usdin & Efron, 1972) . By comparison, hydroxyzine's reported oral LD50 in rats ranges from 840 to 950 mg/kg across sources [1]. The values are broadly comparable, indicating no gross toxicity differentiation between the two compounds by this metric. However, the intravenous LD50 for etodroxizine (58 mg/kg) indicates significantly higher toxicity by this route compared to oral administration (ratio ~16:1), a property that warrants attention in any parenteral formulation work.

Acute toxicity LD50 Safety pharmacology

Procurement-Driven Application Scenarios for Etodroxizine Dimaleate (CAS 56335-21-8)


Hydroxyzine API Impurity Profiling and Pharmacopeial QC Compliance

Etodroxizine dimaleate is the definitive reference standard for Hydroxyzine Impurity 2 as specified in USP and EP monographs. QC laboratories performing purity analysis of hydroxyzine API or finished drug products require this exact standard for HPLC method calibration, system suitability testing, and impurity quantification. The compound's distinct molecular weight (+44 Da vs. hydroxyzine), additional H-bond acceptor, and higher tPSA ensure baseline chromatographic resolution from the parent API under standard reversed-phase conditions [1]. No alternative compound—including generic hydroxyzine, cetirizine, meclizine, or cinnarizine reference standards—can substitute for this specific impurity identification requirement.

Analytical Method Development and Validation (AMV) for Hydroxyzine Drug Substance

Pharmaceutical development teams undertaking method validation for hydroxyzine drug substance per ICH Q2(R1) guidelines require etodroxizine dimaleate as a key impurity marker. The compound is supplied with a full Certificate of Analysis including HPLC purity, NMR, and MS characterisation, enabling its use as a calibration standard for limit tests and quantitative impurity determination . The dimaleate salt form (CAS 56335-21-8) offers defined stoichiometry and stability characteristics suitable for long-term reference standard storage at 2–8°C .

Sedative/Hypnotic Formulation Research on Multi-Component Combination Products

For research groups studying historical sedative combination products or developing novel multi-mechanism hypnotics, etodroxizine represents a unique tool compound. The Vesparax formulation (secobarbital 150 mg + brallobarbital 50 mg + etodroxizine dimaleate 19.5 mg) was a marketed sedative in Europe, and Wolfgramm et al. (1988) demonstrated that etodroxizine contributed sedation without impairing motor coordination on rotarod or fixed-bar tests, unlike the barbiturate components [2]. This motor-coordination-sparing sedation profile, combined with the enhanced REM suppression shown in the Risberg et al. (1975) Isonox study [3], makes etodroxizine a compound of interest for studying antihistamine-barbiturate pharmacodynamic interactions.

Computational Drug Repurposing and In Silico Screening Libraries

The 2023 in silico study by Afanamol et al. identified etodroxizine as possessing superior predicted ADME properties within a panel of 16 cyclizine derivatives, alongside levocetirizine, while maintaining PPARα docking scores comparable to fenofibrate [4]. Computational chemistry groups building screening libraries of diphenylmethylpiperazine derivatives for target-based virtual screening should include etodroxizine as a structurally distinct entity with favourable in silico drug-likeness parameters, including AlogP 3.07, 5 H-bond acceptors, and zero Rule-of-5 violations [1].

Quote Request

Request a Quote for Etodroxizine dimaleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.